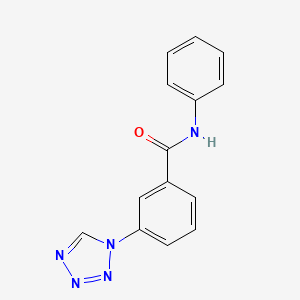

N-phenyl-3-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEJYUMYRQWAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenyl 3 1h Tetrazol 1 Yl Benzamide and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Target Compound

A logical retrosynthetic analysis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide identifies the central amide bond as the primary point for disconnection. This bond can be readily formed through the coupling of two key precursors: 3-(1H-tetrazol-1-yl)benzoic acid and aniline (B41778). This strategy simplifies the synthesis into two main challenges: the formation of the tetrazole-containing benzoic acid and the subsequent amide bond formation.

Further disconnection of the 3-(1H-tetrazol-1-yl)benzoic acid intermediate points to 3-cyanobenzoic acid as a plausible starting material. The tetrazole ring can be constructed from the nitrile group, a common and efficient transformation in heterocyclic chemistry. This retrosynthetic pathway provides a clear and modular approach to the target molecule and its derivatives.

Synthesis of the 3-(1H-tetrazol-1-yl)phenyl Moiety

The synthesis of the 3-(1H-tetrazol-1-yl)phenyl fragment is a critical step that involves the formation of the tetrazole ring and the appropriate functionalization of the phenyl ring.

The most prevalent method for constructing the 5-substituted 1H-tetrazole ring is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide. tandfonline.comnih.gov This reaction, often referred to as a "click" reaction, is known for its high efficiency and broad substrate scope. nih.gov The mechanism can proceed through a concerted [2+3] cycloaddition or a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by ring closure. acs.org The reaction conditions can be tuned to favor one mechanism over the other. For instance, the presence of a proton source can facilitate a stepwise mechanism. acs.org

Various catalysts and additives have been developed to promote this transformation under milder conditions and improve yields. These include amine salts, such as pyridine (B92270) hydrochloride, and metal complexes, like those of cobalt(II). tandfonline.comnih.govacs.org The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the tetrazole formation.

Table 1: Catalysts and Conditions for [2+3] Cycloaddition of Nitriles and Sodium Azide

| Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pyridine Hydrochloride | DMF | 110 | 8 | 84-93 | tandfonline.com |

| Cobalt(II) Complex | Methanol (B129727) | Reflux | - | Near quantitative | nih.govacs.org |

| Amine Salts | DMF | 110 | 8 | Good to excellent | tandfonline.com |

This table presents a selection of reported catalytic systems for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.

Regioselective Functionalization of the Phenyl Ring Precursor

To arrive at the desired 3-(1H-tetrazol-1-yl)benzoic acid, the starting material, 3-cyanobenzoic acid, undergoes the aforementioned cycloaddition reaction. psu.edu This ensures the correct placement of the tetrazole and carboxylic acid groups on the phenyl ring. The synthesis of 3-(1H-tetrazol-5-yl)benzoic acid has been reported, starting from 3-cyanobenzoic acid. psu.edu It is important to note the potential for isomerism in tetrazole synthesis. The reaction of a nitrile with sodium azide can potentially yield two different tetrazole isomers. However, specific reaction conditions and subsequent functionalization steps can often favor the formation of the desired isomer.

In the context of producing analogs, various substituted benzonitriles can be employed as starting materials. For instance, the synthesis of N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide derivatives has been reported, which could then be converted to the corresponding tetrazoles. nih.gov

Amide Bond Formation Approaches for this compound

The final step in the synthesis is the formation of the amide bond between the 3-(1H-tetrazol-1-yl)benzoic acid and aniline. This is a well-established transformation with a wide array of available methods.

A vast number of coupling reagents have been developed to facilitate amide bond formation. luxembourg-bio.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). luxembourg-bio.compeptide.combachem.com

The choice of coupling reagent and reaction conditions (solvent, base, temperature) can significantly impact the yield and purity of the final product. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides to suppress side reactions and reduce racemization when chiral amino acids are involved. nih.gov For the synthesis of this compound, a standard coupling protocol would involve reacting 3-(1H-tetrazol-1-yl)benzoic acid with aniline in the presence of a coupling reagent and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Key Features | Reference |

| Carbodiimides | DCC, EDC | Urea (B33335) derivatives | Widely used, EDC and its byproduct are water-soluble | luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Phosphine oxide derivatives | High coupling efficiency | peptide.combachem.com |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Soluble urea derivatives | Fast reaction rates, low racemization | peptide.combachem.com |

This table provides an overview of common classes of coupling reagents used in amide synthesis.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful alternative for the preparation of libraries of benzamide (B126) analogs. In this approach, one of the reactants, typically the carboxylic acid or the amine, is attached to a solid support (resin). The other reactant is then added in solution, and the reaction is driven to completion. Excess reagents and byproducts are easily removed by washing the resin.

While specific examples for the solid-phase synthesis of this compound are not detailed in the provided context, the general principles are well-established. For instance, a protocol for the solid-phase synthesis of oligo(p-benzamide)s has been developed where aromatic carboxylic acids are activated with thionyl chloride and used to acylate amines on a solid support. figshare.com This demonstrates the feasibility of adapting amide bond formation to a solid-phase format for the target molecule and its analogs.

Chemo- and Regioselectivity in Amide Formation

The synthesis of this compound and its analogues requires careful control of chemo- and regioselectivity during the amide bond formation. A common synthetic route involves the coupling of 3-(1H-tetrazol-1-yl)aniline with a substituted benzoic acid or its activated derivative. The chemoselectivity of this reaction is paramount, as the aniline derivative possesses two nucleophilic sites: the amino group and the nitrogen atoms of the tetrazole ring. Typically, the amino group is significantly more nucleophilic and will selectively attack the electrophilic carbonyl carbon of the benzoic acid derivative, leading to the desired amide bond.

The regioselectivity of the acylation is generally high for the exocyclic amino group due to its higher basicity and steric accessibility compared to the nitrogen atoms within the tetrazole ring. Standard amide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt), are often employed to facilitate this transformation under mild conditions, which further favors the selective N-acylation of the aniline moiety. mdpi.com

For instance, in the synthesis of structurally similar compounds like N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, the amide bond is formed by reacting 3-(1H-tetrazol-1-yl)aniline with the corresponding carboxylic acid. nih.gov This reaction highlights the inherent chemoselectivity where the exocyclic amine preferentially undergoes acylation over the tetrazole nitrogens.

Oxidative Amidation Strategies Involving Tetrazoles and Aldehydes

A novel and efficient approach to amide synthesis involves the direct oxidative amidation of tetrazoles with aldehydes. This method circumvents the need for pre-functionalized starting materials like carboxylic acids or anilines. Under transition-metal-free conditions, tetrazoles can react with aldehydes in the presence of an oxidant to furnish the corresponding amides in good yields. researchgate.net This strategy is based on the principle that tetrazoles can serve as an amine equivalent in organic synthesis. researchgate.net

The reaction typically proceeds via the in situ generation of a reactive intermediate from the tetrazole, which then couples with the aldehyde. This one-pot procedure offers a simpler and milder alternative to traditional amidation methods. researchgate.net While direct synthesis of this compound using this specific method is not extensively documented, the general applicability of this strategy suggests its potential for the synthesis of this and related compounds.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to minimize environmental impact. For a compound like this compound, this involves the use of safer solvents, optimized catalysts, and energy-efficient processes.

Solvent-Free and Aqueous Medium Reactions

The use of water as a solvent or conducting reactions under solvent-free conditions are key tenets of green chemistry. The synthesis of tetrazole derivatives, a core component of the target molecule, has been successfully achieved in aqueous media. For example, the [2+3] cycloaddition reaction of nitriles with sodium azide can be catalyzed by zinc bromide in water under reflux conditions, providing excellent yields of the tetrazole products. researchgate.net

Furthermore, nanomaterial-catalyzed syntheses of tetrazoles have been reported to proceed efficiently under solvent-free conditions or in green solvents like ethanol (B145695) and water. nih.gov These methods often involve easy recovery and reusability of the catalyst, further enhancing their green credentials. nih.gov While the direct application to the full synthesis of this compound might require further optimization, these findings pave the way for more sustainable synthetic routes.

Catalyst Optimization for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the context of synthesizing this compound, catalyst optimization is crucial for both the tetrazole formation and the amide coupling steps. For the cycloaddition to form the tetrazole ring, various catalysts have been explored, including Lewis acids like zinc salts and more sophisticated nanomaterials. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

Synthesis of Structurally Related this compound Analogues for Comparative Studies

The synthesis of structurally related analogues of this compound is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. A notable example is the synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. nih.gov In these studies, various substituents are introduced on the benzamide or the phenyl ring to investigate their effect on biological activity.

The general synthetic strategy often involves the preparation of a key intermediate, such as 3-(1H-tetrazol-1-yl)aniline, which is then coupled with a diverse range of carboxylic acids. For instance, to explore the impact of reversing the amide bond, analogues like N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide have also been synthesized and evaluated. nih.gov

The following table provides examples of synthesized analogues and their reported yields, showcasing the versatility of the synthetic strategies.

| Compound ID | Structure | Starting Materials | Yield (%) | Reference |

| 2s | N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)aniline, Isonicotinic acid | Not explicitly stated | nih.gov |

| 3c | N-(pyridin-4-yl)-3-(1H-tetrazol-1-yl)benzamide | 3-(1H-tetrazol-1-yl)benzoic acid, 4-aminopyridine | Not explicitly stated | nih.gov |

| Analogue 1 | 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide | 3-chlorobenzoyl chloride, 3-(1H-tetrazol-1-yl)aniline | Not explicitly stated |

These synthetic efforts provide a valuable library of compounds for biological screening and help in identifying key structural features responsible for the desired pharmacological effects.

Chemical Reactivity, Derivatization, and Transformation Studies of N Phenyl 3 1h Tetrazol 1 Yl Benzamide

Reactivity Profile of the Tetrazole Ring in N-phenyl-3-(1H-tetrazol-1-yl)benzamide

The tetrazole ring is an aromatic, five-membered heterocycle containing four nitrogen atoms. This high nitrogen content renders the ring electron-deficient and exceptionally stable, which governs its reactivity profile. thieme-connect.com

The tetrazole ring in this compound is generally resistant to electrophilic aromatic substitution. The four nitrogen atoms exert a strong electron-withdrawing effect, deactivating the single carbon atom of the ring towards attack by electrophiles. youtube.com Unlike more electron-rich heterocycles like pyrrole (B145914) or furan, the tetrazole ring does not readily undergo reactions such as nitration or Friedel-Crafts acylation. youtube.com

Direct nucleophilic substitution on the tetrazole ring is also uncommon, as it lacks a suitable leaving group at the C5 position. However, functionalization at this position can be achieved through a C-H activation strategy. For instance, palladium/copper co-catalyzed systems have been shown to facilitate the direct C-H arylation of 1-substituted tetrazoles at the C5-position with various aryl bromides. organic-chemistry.org This provides a modern route to 1,5-disubstituted tetrazoles from their 1-substituted precursors.

Another approach involves metallation of the C5-proton using a strong base, such as a Grignard reagent, followed by quenching with an electrophile. organic-chemistry.org This method, however, requires careful selection of reagents to avoid potential side reactions.

The 1H-tetrazole ring is known for its high thermal and chemical stability and does not readily undergo ring-opening or rearrangement reactions under standard laboratory conditions. thieme-connect.com While certain high-energy conditions or specific photochemical reactions can induce cleavage or rearrangement in some heterocyclic systems, such transformations have not been specifically documented for this compound. The stability is a key feature, making the tetrazole group a reliable pharmacophore in many applications. nih.gov

Transformations Involving the Benzamide (B126) Moiety

The benzamide portion of the molecule offers more conventional pathways for chemical transformation, primarily centered on the reactivity of the amide bond and the two peripheral phenyl rings.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-(1H-tetrazol-1-yl)benzoic acid and aniline (B41778). evitachem.com

The rate of hydrolysis is influenced by the electronic effects of the substituents. In acidic media, the initial step is the protonation of the carbonyl oxygen. The electron-withdrawing nature of the phenyl group on the nitrogen is thought to decrease the basicity of the carbonyl oxygen, potentially slowing the rate of hydrolysis compared to N-alkyl benzamides. researchgate.net Conversely, the strongly electron-withdrawing 1H-tetrazol-1-yl group at the meta-position of the benzoyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Table 1: General Conditions for Amide Hydrolysis

| Condition | Reagents | Products | Reference |

|---|---|---|---|

| Acidic | Aq. HCl or H₂SO₄, heat | 3-(1H-tetrazol-1-yl)benzoic acid + Aniline hydrochloride | researchgate.net |

This table presents generalized conditions for benzanilide (B160483) hydrolysis and the expected products for the target compound.

Transamidation, the exchange of the amine portion of an amide, is also a feasible transformation. This reaction typically requires activation of the amide or the use of catalysts. For example, visible-light-promoted, iron-catalyzed reductive transamidation has been reported for N-acyl benzotriazoles, suggesting that similar strategies could be developed for benzanilides. researchgate.net

The two phenyl rings in the molecule are arenas for electrophilic aromatic substitution. The outcomes of such reactions are directed by the existing substituents.

On the 3-(1H-tetrazol-1-yl)phenyl Ring: The amide linkage (-CONH-) is a deactivating, meta-directing group. The tetrazole ring is also strongly electron-withdrawing and deactivating. Therefore, electrophilic attack on this ring would be disfavored and, if it were to occur, would likely be directed to the positions meta to the amide and ortho/para to the tetrazole, leading to a complex mixture of products.

On the N-phenyl Ring: The amide nitrogen's lone pair directs electrophiles to the ortho and para positions. However, this activating effect is counteracted by the deactivating, electron-withdrawing effect of the adjacent carbonyl group. Generally, electrophilic substitution on this ring, such as nitration or halogenation, would predominantly yield the para-substituted product due to steric hindrance at the ortho positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Target Ring | Predicted Major Product Position |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | N-phenyl | para- |

| Bromination | Br₂/FeBr₃ | N-phenyl | para- |

This table is a predictive guide based on established principles of electrophilic aromatic substitution.

Oxidation of the unsubstituted phenyl rings is generally not feasible without cleaving the rings. Reduction of the aromatic rings requires harsh conditions, such as high-pressure catalytic hydrogenation, which could potentially reduce the tetrazole ring as well. vanderbilt.edu

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral modification of the core structure. nih.gov For a molecule like this compound, which lacks a traditional coupling handle like a halide or triflate, these modifications would typically require an initial functionalization step or the use of direct C-H activation methodologies.

A primary strategy would involve the selective halogenation (e.g., bromination) of the N-phenyl ring, likely at the para-position as described in section 3.2.2. The resulting aryl bromide could then serve as a substrate for a variety of cross-coupling reactions.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions Post-Halogenation

| Reaction Name | Coupling Partner | Resulting Bond | General Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | C-C | Pd(PPh₃)₄, base | researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd₂(dba)₃, ligand (e.g., BINAP), base | nih.govacs.org |

This table outlines potential synthetic pathways following the introduction of a halogen onto the N-phenyl ring.

Furthermore, direct C-H activation offers a more atom-economical approach. As mentioned previously, a Pd/Cu catalytic system has been shown to directly arylate the C5 position of the tetrazole ring, providing a route to modify the heterocycle without prior functionalization. organic-chemistry.org This highlights a modern approach to elaborating the tetrazole moiety within the larger molecular framework.

Photochemical and Electrochemical Reactivity Investigations

The study of the photochemical and electrochemical reactivity of this compound provides critical insights into its stability, potential degradation pathways, and synthetic utility. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behaviors of its constituent functional groups: the 1-aryl-1H-tetrazole and the N-phenylbenzamide moieties.

Photochemical Reactivity

The photochemical behavior of tetrazole derivatives is characterized by the absorption of ultraviolet radiation, which can induce cleavage of the heterocyclic ring. nih.govdntb.gov.ua This process often involves the extrusion of molecular nitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. nih.gov The photolysis of 1-aryl substituted tetrazoles can lead to a variety of reactive intermediates and subsequent products, the nature of which is highly dependent on the reaction conditions, such as the solvent and the specific substituents on the aromatic rings. nih.govmdpi.com

Upon UV irradiation, this compound is expected to undergo photo-induced fragmentation of the tetrazole ring. The primary photochemical process is anticipated to be the cleavage of the tetrazole ring, leading to the elimination of N₂. nih.gov This can result in the formation of highly reactive intermediates, such as nitrile imines. researchgate.netresearchgate.net These intermediates can then undergo various subsequent reactions, including intramolecular cyclization or reactions with solvent molecules, to yield a range of photoproducts. nih.govmdpi.com The specific products formed would be contingent on the experimental conditions, particularly the solvent used, which can influence the stability and reaction pathways of the intermediates. mdpi.com For instance, in protic solvents, nucleophilic addition to the nitrile imine intermediate may occur, while in aprotic media, different cyclization pathways might be favored. researchgate.net

To illustrate the potential photochemical behavior, a hypothetical study is outlined below.

Hypothetical Photolysis Experimental Data

| Parameter | Condition | Observation | Inferred Pathway |

| Irradiation Wavelength | 254 nm | Degradation of starting material | Excitation of the tetrazole and benzamide chromophores |

| Solvent | Methanol (B129727) (Protic) | Formation of multiple products, including those incorporating a methoxy (B1213986) group | Nucleophilic attack of methanol on the nitrile imine intermediate |

| Solvent | Acetonitrile (Aprotic) | Formation of complex heterocyclic structures | Intramolecular cyclization of the reactive intermediate |

| Quantum Yield | Varies with solvent | Lower in viscous, hydrogen-bonding solvents | "Solvent cage" effects and energy dissipation pathways |

Note: This table is illustrative and based on the known photochemical behavior of related tetrazole compounds.

Electrochemical Reactivity

The electrochemical reactivity of this compound is determined by the oxidation and reduction potentials of its functional groups. The N-phenylbenzamide portion of the molecule and the tetrazole ring are the primary sites for electrochemical transformations.

Reduction:

Amide groups, such as the one in this compound, are generally considered to be electrochemically stable and require highly negative potentials for reduction. acs.org However, the presence of aromatic substituents can influence this reactivity. Electrochemical reduction of amides, when achieved, can lead to the cleavage of the C-N bond. rsc.org More recent methods have employed hydrosilanes as mediators to facilitate the electrochemical reduction of amides to their corresponding amines under milder conditions. acs.org

The tetrazole ring can also be subject to reductive processes. For instance, electrochemical methods have been utilized for the cleavage of protecting groups from the tetrazole nitrogen. nih.govacs.org The specific reduction potential would be influenced by the substituents on the ring and the electrolyte system used.

Oxidation:

The oxidation of this compound would likely involve the aromatic rings and the amide linkage. The N-phenyl group, in particular, can be susceptible to oxidation. The oxidation of aniline and its derivatives has been studied by cyclic voltammetry and shows that it can undergo oxidation to form radical cations, which can then participate in further reactions, including polymerization. srce.hrresearchgate.net The presence of the electron-withdrawing benzoyl and tetrazolyl groups would be expected to increase the oxidation potential of the N-phenyl ring compared to aniline itself. The tetrazole ring is generally electron-withdrawing and relatively stable towards oxidation, although electrochemical methods have been used to achieve C-H functionalization of tetrazoles under oxidative conditions. researchgate.netnih.govrsc.org

A representative cyclic voltammetry study can provide insights into the electrochemical behavior of this compound.

Illustrative Cyclic Voltammetry Data

| Electrode System | Potential Range (V vs. Ag/AgCl) | Observed Peaks | Interpretation |

| Glassy Carbon Electrode in Acetonitrile with 0.1 M TBAPF₆ | 0 to +2.0 V | Irreversible oxidation peak at approx. +1.8 V | Oxidation of the N-phenylamine moiety |

| Glassy Carbon Electrode in Acetonitrile with 0.1 M TBAPF₆ | 0 to -2.5 V | Irreversible reduction peak at approx. -2.2 V | Reduction of the benzamide carbonyl group |

Note: This data is hypothetical and serves to illustrate the expected electrochemical behavior based on analogous structures. Actual values would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations of N Phenyl 3 1h Tetrazol 1 Yl Benzamide

Conformational Analysis and Potential Energy Surfaces

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a pivotal role in determining its physical and chemical properties. Conformational analysis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide involves identifying the stable conformers and the energy barriers that separate them.

Torsional Angle and Dihedral Angle Studies

Potential energy surface (PES) scans are performed by systematically varying these dihedral angles and calculating the corresponding energy of the molecule. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. For this compound, the planarity between the benzamide (B126) and the adjacent phenyl ring is a critical factor. Generally, a more planar conformation is favored as it allows for greater electron delocalization, which stabilizes the molecule. However, steric hindrance between hydrogen atoms on the rings can lead to a slightly twisted, lower-energy conformation.

| Dihedral Angle | Description | Predicted Stable Angle (degrees) |

| C1-C2-N-C7 | Phenyl ring to amide linkage | ~30-40° |

| C3-C4-C9-N4 | Benzene (B151609) ring to tetrazole linkage | ~20-30° |

| C2-N-C7=O | Amide planarity | ~180° |

Note: The data in this table is predictive and based on theoretical calculations for similar molecular structures.

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular interactions, particularly hydrogen bonds, are crucial in stabilizing specific conformations. In this compound, a potential intramolecular hydrogen bond can form between the amide hydrogen (N-H) and a nitrogen atom of the tetrazole ring. This interaction would create a pseudo-ring structure, significantly influencing the molecule's geometry and stability.

The presence and strength of such hydrogen bonds can be predicted through computational methods by analyzing bond distances, bond angles, and vibrational frequencies. The formation of this intramolecular hydrogen bond would restrict the conformational freedom of the molecule, favoring a more planar arrangement.

Electronic Structure and Quantum Chemical Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and interactions. Quantum chemical descriptors provide a quantitative measure of these properties.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide linkage. The LUMO is likely to be distributed over the electron-withdrawing tetrazole ring and the carbonyl group of the benzamide. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 | Phenyl ring, Amide group |

| LUMO | -1.8 | Tetrazole ring, Carbonyl group |

| HOMO-LUMO Gap | 4.7 | - |

Note: The data in this table is predictive and based on theoretical calculations for similar molecular structures.

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic or nucleophilic attack.

In this compound, the ESP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring, indicating these are electron-rich areas and potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amide hydrogen and the hydrogen atoms of the phenyl rings, highlighting them as electron-deficient and susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different values of the electrostatic potential.

For this compound, the MEP map would further confirm the findings from the ESP analysis. The most negative regions, indicating the highest electron density, would be centered on the carbonyl oxygen and the tetrazole nitrogens. The region around the amide proton (N-H) would exhibit the most positive electrostatic potential, making it a likely hydrogen bond donor site. The phenyl rings would show a more neutral potential, with slight variations depending on the electronic effects of the substituents. This detailed mapping helps in understanding the non-covalent interactions the molecule can engage in, which is critical for its biological activity and material properties.

Molecular Interactions and Target Engagement Studies of N Phenyl 3 1h Tetrazol 1 Yl Benzamide

Ligand-Biomolecular Interaction Studies (in vitro)

In vitro studies are crucial for elucidating the direct interactions between a compound and its biological targets. For N-phenyl-3-(1H-tetrazol-1-yl)benzamide and its derivatives, these studies have primarily focused on enzyme inhibition and receptor binding.

Protein Binding Assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Currently, there is a lack of publicly available data from protein binding assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) specifically for this compound. These techniques are invaluable for determining the binding affinity (K_D), and the thermodynamic parameters of interaction between a ligand and its protein target. Future studies employing these methods would be beneficial to quantitatively assess the binding of this compound to its identified targets.

Enzyme Inhibition Kinetics (e.g., Xanthine (B1682287) Oxidase, PTP1B, Kinases)

Derivatives of this compound have been investigated as inhibitors of several enzymes, most notably Xanthine Oxidase (XO).

Xanthine Oxidase (XO) Inhibition:

A series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were designed and synthesized as novel XO inhibitors. nih.gov In this series, a structure-based drug design approach was employed to optimize the interaction with the enzyme's active site. nih.gov One of the most potent compounds identified was compound 2s (N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), which exhibited an IC50 value of 0.031 µM, a significant improvement over the initial lead compound. nih.gov A Lineweaver-Burk plot analysis indicated that this compound acts as a mixed-type inhibitor of XO. nih.gov The study highlighted the importance of the 3'-(1H-tetrazol-1-yl) moiety for the inhibitory activity. nih.gov

Further studies on related derivatives, such as 2-[4-alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives, also demonstrated potent XO inhibition. nih.gov The most active compound in this series, 8u , had an IC50 value of 0.0288 µM, which is comparable to the known XO inhibitor febuxostat. nih.gov Kinetic analysis revealed that compound 8u also acts as a mixed-type inhibitor. nih.gov

Table 1: Xanthine Oxidase Inhibitory Activity of this compound Derivatives

| Compound | Structure | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2s | N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | 0.031 | Mixed-type | nih.gov |

| 8u | 2-[4-(Cyclohexylmethoxy)-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 0.0288 | Mixed-type | nih.gov |

| g25 | N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)-1H-imidazole-5-carboxamide | 0.022 | Mixed-type | researchgate.net |

Protein Tyrosine Phosphatase 1B (PTP1B) and Kinase Inhibition:

Receptor Binding Assays (e.g., GPR35 agonists in isolated systems)

Derivatives of this compound have been identified as potent agonists for the G protein-coupled receptor 35 (GPR35), an emerging target for pain, inflammatory, and metabolic diseases. nih.govnih.govlookchem.comcolab.ws A series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were synthesized and their agonistic activities against GPR35 were evaluated using a dynamic mass redistribution (DMR) assay. nih.govlookchem.com

The introduction of a 1H-tetrazol-5-yl group was found to significantly increase the potency of these compounds as GPR35 agonists. nih.govlookchem.com Two notable compounds from this series are N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (56) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (63) , which displayed high agonistic potency with EC50 values of 0.059 µM and 0.041 µM, respectively. nih.govlookchem.com The study confirmed that the observed effects were specific to GPR35 activation, as a known GPR35 antagonist could block the response. nih.gov

Table 2: GPR35 Agonistic Activity of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

| Compound | Structure | EC50 (µM) | Assay | Reference |

|---|---|---|---|---|

| 56 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide | 0.059 | DMR | nih.govlookchem.com |

| 63 | N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide | 0.041 | DMR | nih.govlookchem.com |

Computational Approaches for Molecular Target Identification and Binding Mode Analysis

Computational methods play a pivotal role in modern drug discovery, from identifying potential biological targets to predicting the binding modes of ligands. For this compound and its analogs, these approaches have been instrumental.

Virtual Screening and Ligand-Based Molecular Design

Virtual screening and ligand-based design strategies have been successfully applied to identify and optimize derivatives of this compound as enzyme inhibitors and receptor agonists. nih.govnih.gov For instance, in the development of Xanthine Oxidase inhibitors, a structure-based drug design (SBDD) strategy was employed. nih.gov This involved analyzing the crystal structure of XO to identify key interactions and then designing molecules that could form favorable interactions, such as hydrogen bonds, with specific residues like Asn768. nih.gov The introduction of the tetrazole moiety at the 3'-position of the phenyl ring was a direct result of this design strategy to serve as a hydrogen bond acceptor. nih.gov

Mechanistic Investigations at the Cellular and Subcellular Level Non Clinical Context of N Phenyl 3 1h Tetrazol 1 Yl Benzamide

Cellular Uptake and Intracellular Distribution Studies in Cell Culture Models

The ability of a compound to enter a cell is fundamental to its biological activity. For benzamide (B126) derivatives, cellular uptake is influenced by physicochemical properties such as lipophilicity. In related compounds like N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, the presence of a lipophilic diphenylpropyl group is thought to improve its ability to pass through cellular membranes.

The specific mechanisms of cellular uptake for N-phenyl-3-(1H-tetrazol-1-yl)benzamide have not been detailed in published literature. However, standard methodologies are employed to study these processes for novel compounds. These methods often involve treating cell cultures, such as HeLa cells or astrocytes, with the compound and using advanced imaging to track its movement. nih.govdovepress.com

Techniques to investigate uptake and distribution include:

Fluorescent Labeling: Attaching a fluorescent tag to the compound allows for its visualization within the cell using confocal microscopy. This can reveal its localization in specific organelles, such as the nucleus, mitochondria, or cytoplasm.

Flow Cytometry: This technique can quantify the amount of fluorescently labeled compound taken up by a large population of cells over time. nih.gov

Endocytosis Pathway Inhibition: To determine the specific uptake route (e.g., clathrin-mediated endocytosis, caveolae-dependent endocytosis, or macropinocytosis), cells are pre-treated with known inhibitors of these pathways before exposure to the compound. dovepress.comnih.gov A reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway. dovepress.com

For instance, studies on cationic liposomes show that after uptake via endocytosis, compounds are often observed in vesicle-like structures (endosomes) within the cell before potentially escaping into the cytosol. dovepress.com Similar detailed studies would be required to map the precise intracellular journey of this compound.

Modulation of Specific Cellular Pathways and Processes (e.g., enzyme activity within cells, protein-protein interactions)

Research into analogs of this compound demonstrates significant modulation of key cellular enzymes and proteins.

A primary area of investigation has been the inhibition of xanthine (B1682287) oxidase (XO), an enzyme involved in purine (B94841) metabolism and uric acid production. nih.gov A structure-based design strategy led to the synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which are structurally very similar to this compound. nih.gov One promising derivative, compound 2s (N-(4-((2-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide), was identified as a potent XO inhibitor with an IC₅₀ value of 0.031 µM, showing a tenfold improvement in potency compared to its parent compound. nih.gov A Lineweaver-Burk plot analysis indicated that this compound acts as a mixed-type inhibitor of xanthine oxidase. nih.gov

Other related benzamide derivatives have been shown to inhibit different enzymes. Analogs containing a tetrazole ring, which can act as a bioisostere for a carboxylic acid group, have been designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling. nih.gov One such derivative, NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide), displayed potent PTP1B inhibition with an IC₅₀ of 4.48 µM. nih.gov Furthermore, a series of N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives were developed as inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are involved in cancer cell proliferation. nih.gov

Beyond enzyme inhibition, related compounds have been shown to modulate protein-protein interactions and cellular processes. Some N-phenyl benzamides act as antiviral agents by binding directly to the viral capsid of Coxsackievirus A9 (CVA9), which stabilizes the virion and prevents it from uncoating and releasing its genetic material. mdpi.com Other benzamide derivatives have been found to induce changes in the cellular cytoskeleton by affecting the distribution of filamentous (F-) and monomeric (G-) actin. mdpi.com

Table 1: Enzyme Inhibitory Activity of this compound Analogs

| Compound/Derivative Series | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(4-((2-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (2s) | Xanthine Oxidase (XO) | IC₅₀ = 0.031 µM | Mixed-type inhibitor | nih.gov |

| N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide (NM-03) | Protein Tyrosine Phosphatase 1B (PTP1B) | IC₅₀ = 4.48 µM | Competitive inhibitor | nih.gov |

| Chlorinated derivative 7l | Carbonic Anhydrase IX (CA IX) | Kᵢ = 0.317 µM | Inhibitor | nih.gov |

| Ditrifluoromethylated derivative 7j | Carbonic Anhydrase XII (CA XII) | Kᵢ = 0.081 µM | Inhibitor | nih.gov |

Target Validation and Deconvolution Studies in Cellular Systems

Target validation is a critical step to confirm that a compound's therapeutic effect is due to its interaction with a specific molecular target. For analogs of this compound, this has often been achieved through a combination of biological assays and computational modeling.

In the development of xanthine oxidase inhibitors, a structure-based drug design (SBDD) approach was used. nih.gov Molecular docking simulations predicted that the tetrazole moiety of the N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives could fit into a sub-pocket of the enzyme's active site. nih.gov Specifically, the N-4 atom of the tetrazole ring was predicted to form a crucial hydrogen bond with the amino acid residue Asn768, validating the rationale behind the design. nih.gov

Similarly, for the PTP1B inhibitor NM-03 , docking studies were performed to validate its binding mode. nih.gov The simulations revealed key interactions between the compound and desired amino acids within the PTP1B binding site, confirming it as the molecular target. nih.gov For carbonic anhydrase inhibitors, molecular docking also helped elucidate the binding mechanisms and inhibitory actions of the lead compounds against CA IX and CA XII. nih.gov These in silico studies, when combined with the in vitro enzyme inhibition data, provide strong evidence for target engagement.

Application of Omics Technologies (e.g., proteomics, metabolomics) to Elucidate Cellular Mechanisms

Omics technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), are powerful tools for gaining a comprehensive understanding of a compound's effect on cellular systems. mdpi.com These approaches can identify not only the primary target but also off-target effects and downstream consequences of target modulation, including changes in protein interactions, metabolic pathways, and cell signaling. mdpi.com

Currently, there are no publicly available proteomics or metabolomics studies specifically focused on this compound. However, the application of these technologies would be a logical next step in its preclinical investigation. For example, treating cancer cell lines with the compound and analyzing changes in the proteome could reveal alterations in cell cycle proteins or apoptotic factors. A metabolomic analysis of cells treated with a xanthine oxidase-inhibiting analog could confirm the disruption of the purine degradation pathway and identify other metabolic shifts. mdpi.com

Cellular Stress Response Modulation in Controlled Cell Culture Experiments (e.g., NAD+/ATP depletion, reactive oxygen species production)

The cellular stress response is a network of pathways that cells activate to cope with harmful conditions. Some benzamide derivatives have been shown to modulate these responses.

In studies of a related compound, N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide, researchers observed potential neuroprotective effects in cellular models of neurodegenerative disease. The proposed mechanism involves the modulation of neuroinflammatory pathways and the inhibition of oxidative stress, which are critical components of the cellular stress response.

Another benzamide derivative, SP-10 , was found to inhibit stress-induced corticosteroid synthesis in adrenal cortical mouse tumor cells. mdpi.com This effect was linked to a reduction in cholesterol uptake, which is a necessary precursor for steroid production under stress conditions. mdpi.com These findings suggest that compounds from this chemical class can interfere with cellular mechanisms designed to respond to external stressors.

Inhibition of Molecular Signaling Cascades in Isolated Cell Lines

Molecular signaling cascades are the pathways through which cells communicate and respond to their environment. Several benzamide derivatives have demonstrated the ability to inhibit specific signaling pathways implicated in disease.

mTORC1 Pathway: In pancreatic cancer cell lines (MIA PaCa-2), N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides were found to reduce the activity of mTORC1, a central regulator of cell growth and proliferation. nih.gov These compounds also disrupted the process of autophagy, a cellular recycling system that is closely regulated by mTORC1 signaling. nih.gov

WNK Kinase Signaling: N-(4-phenoxyphenyl)benzamide derivatives were developed as potent inhibitors of SPAK kinase, a component of the WNK-OSR1/SPAK-NCC signaling cascade. x-mol.net Abnormal activation of this pathway can lead to salt-sensitive hypertension. x-mol.net

mGluR5 Signaling: In cultured rat astrocytes, certain N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides were found to act as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govresearchgate.net These compounds potentiate the receptor's response to glutamate, thereby modulating a key neurotransmitter signaling pathway in the central nervous system. nih.gov

These examples from related compounds illustrate that the benzamide scaffold, particularly when combined with heterocyclic rings like tetrazole or pyrazole, can be a versatile framework for developing potent and specific modulators of critical cellular signaling cascades.

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Code | Full Chemical Name |

|---|---|

| - | This compound |

| - | N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide |

| 2s | N-(4-((2-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide |

| NM-03 | N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide |

| - | N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide |

| SP-10 | N-[2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-1-(tert-butyl-1H-indol-3-yl-methyl)-2-oxo-ethyl]-4-nitro-benzamide |

| - | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide |

| - | N-(4-phenoxyphenyl)benzamide |

| - | N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide |

N Phenyl 3 1h Tetrazol 1 Yl Benzamide As a Chemical Probe and Research Tool

Development as a Chemical Probe for Biological Pathway Elucidation

The utility of a chemical compound as a probe lies in its ability to interact specifically with biological targets, thereby helping to unravel complex biological pathways. While direct studies on N-phenyl-3-(1H-tetrazol-1-yl)benzamide as a pathway elucidation tool are not extensively documented, the exploration of its close analogues provides compelling evidence for its potential in this area.

Derivatives of the tetrazole-benzamide scaffold have been instrumental in identifying and modulating key cellular signaling molecules. For instance, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives were identified as potent agonists of the G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in pain, inflammation, and metabolic diseases. lookchem.com The discovery of these agonists, through targeted synthesis and screening, has provided crucial tools for studying the physiological and pathological roles of GPR35. The activity of these compounds allows researchers to selectively activate the receptor and observe the downstream cellular consequences, thereby elucidating its signaling cascade and its role in disease.

The mechanism of action for such compounds often involves the tetrazole ring acting as a bioisostere of a carboxylic acid, enabling it to bind to the active sites of enzymes or receptors. This mimicry allows for the modulation of target activity, which can then be used to probe the function of that target within a biological system. The diphenylpropyl group, in some analogues, can enhance lipophilicity, aiding in cell membrane permeability. By observing the phenotypic changes in cells or organisms upon treatment with these probes, researchers can infer the functions of the targeted pathways.

Utilization as a Molecular Scaffold for Combinatorial Library Synthesis and Diversification

The this compound structure serves as an excellent molecular scaffold for the generation of combinatorial libraries, a cornerstone of modern drug discovery. nih.gov Its core structure presents multiple points for chemical modification, allowing for the systematic introduction of diverse functional groups to explore a vast chemical space.

A prime example of this is the synthesis of a library of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives. nih.gov In this study, the N-phenyl-3-(1H-tetrazol-1-yl) core was maintained while various substituents were introduced at other positions, leading to a series of compounds with a range of biological activities. This approach allows for the rapid generation of numerous analogues, which can then be screened for desired properties.

The synthesis of such libraries often involves a modular approach. For instance, the benzamide (B126) bond can be formed through the coupling of a variety of benzoic acid derivatives with different anilines. The tetrazole ring itself can be introduced via cycloaddition reactions. This synthetic tractability makes the this compound scaffold particularly amenable to combinatorial chemistry, enabling the creation of large and diverse compound collections for screening purposes.

Application in High-Throughput Screening Campaigns for Molecular Target Identification

High-throughput screening (HTS) is a critical process in drug discovery that involves the rapid, automated testing of large numbers of compounds to identify those that modulate a specific biological target. The this compound scaffold and its derivatives are well-suited for inclusion in HTS libraries due to their drug-like properties and synthetic accessibility.

While specific HTS campaigns solely focused on this compound are not widely reported, the discovery of GPR35 agonists from a library of similar tetrazole-containing compounds highlights the potential of this scaffold in such endeavors. lookchem.com In these campaigns, large libraries of compounds are screened against a target of interest, and "hits" are identified based on their ability to elicit a response.

The process typically involves the following steps:

Assay Development: A robust and miniaturized assay is developed to measure the activity of the target protein.

Library Screening: The chemical library, which could include derivatives of this compound, is screened against the target.

Hit Identification and Confirmation: Compounds that show activity are identified as "hits" and are re-tested to confirm their activity.

Hit-to-Lead Optimization: Confirmed hits undergo further chemical modification to improve their potency, selectivity, and pharmacokinetic properties.

The structural features of this compound, such as its moderate molecular weight and potential for hydrogen bonding, make it a promising starting point for the development of lead compounds through HTS.

Contributions to Structure-Based Molecular Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors or activators. The this compound scaffold has proven to be a valuable tool in this approach, as demonstrated by the development of novel xanthine (B1682287) oxidase (XO) inhibitors. nih.gov

In a notable study, researchers used SBDD to improve the potency of a lead compound. nih.gov They introduced a tetrazole moiety at the 3'-position of the phenyl ring to form an additional hydrogen bond with the Asn768 residue in the active site of XO. This rational design led to the synthesis of a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives with significantly enhanced inhibitory activity. Molecular docking and molecular dynamics simulations confirmed that the tetrazole ring occupied the intended sub-pocket and formed the predicted hydrogen bond. nih.gov

This work exemplifies how the this compound scaffold can be rationally modified based on the structural information of the target protein to achieve improved biological activity. The predictable binding interactions of the tetrazole and benzamide moieties make this scaffold a powerful asset in the iterative cycle of design, synthesis, and testing that characterizes SBDD.

Role in Advancing Fundamental Understanding of Tetrazole-Benzamide Chemistry

The study of this compound and its derivatives contributes significantly to the fundamental understanding of tetrazole-benzamide chemistry. The tetrazole ring is a key functional group in medicinal chemistry, often used as a bioisosteric replacement for a carboxylic acid group due to its similar acidity and planar geometry.

Research into the synthesis and reactivity of this compound provides insights into the chemical properties of this important structural motif. The synthesis typically involves the formation of the amide bond followed by the construction of the tetrazole ring from a nitrile precursor using reagents like sodium azide (B81097). vulcanchem.com The stability and reactivity of the tetrazole ring and the amide linkage under various conditions are crucial parameters for its application in drug design and as a chemical probe.

Future Research Directions and Emerging Opportunities for N Phenyl 3 1h Tetrazol 1 Yl Benzamide Research

Exploration of Novel and Sustainable Synthetic Routes for Scalable Production

The advancement of N-phenyl-3-(1H-tetrazol-1-yl)benzamide from laboratory-scale research to broader applications hinges on the development of efficient, scalable, and sustainable synthetic methodologies. Current approaches for analogous compounds typically involve the coupling of an activated benzoic acid derivative with an appropriate aniline (B41778).

A common and adaptable route involves the reaction of a benzoyl chloride with a substituted aniline in the presence of a base. For the synthesis of this compound, this would likely involve the reaction between benzoyl chloride and 3-(1H-tetrazol-1-yl)aniline.

Future research should prioritize the optimization of these routes with a focus on green chemistry principles. This includes exploring alternatives to traditional solvents and catalysts to minimize environmental impact. The use of continuous flow reactors and automated systems, which have been proposed for industrial-scale production of similar compounds like 3-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, could significantly improve yield, purity, and safety while reducing production costs.

Table 1: Potential Synthetic Strategies and Future Research Focus

| Strategy | Key Reactants | Potential Improvements & Future Directions |

| Amide Coupling | Benzoyl chloride, 3-(1H-tetrazol-1-yl)aniline | Exploration of milder coupling agents, solvent-free reactions, microwave-assisted synthesis to reduce reaction times. |

| Flow Chemistry | Optimized reactants from amide coupling | Development of continuous flow processes for enhanced scalability, safety, and process control. |

| Green Chemistry | N/A | Use of water as a solvent, biodegradable catalysts, and minimizing protection/deprotection steps. |

Advanced Computational Modeling for Precise Molecular Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of this compound derivatives. Techniques such as structure-based drug design (SBDD), molecular docking, and molecular dynamics (MD) simulations are already being employed for structurally related compounds to great effect. nih.govnih.gov

For instance, in the development of xanthine (B1682287) oxidase (XO) inhibitors, SBDD strategies were used to introduce a tetrazole moiety to an N-phenylisonicotinamide scaffold, resulting in a tenfold increase in potency. nih.gov MD simulations further revealed that the tetrazole group formed a critical hydrogen bond with an asparagine residue (Asn768) in the enzyme's active site. nih.gov

Future computational work on this compound should focus on:

Quantum Mechanics (QM): Utilizing Density Functional Theory (DFT) to accurately calculate electronic properties, molecular orbital energies (HOMO/LUMO), and reactivity descriptors. researchgate.net

Molecular Docking and Dynamics: Screening the compound against libraries of biological targets to predict binding affinities and modes, followed by MD simulations to assess the stability of predicted protein-ligand complexes. nih.govnih.gov

ADMET Prediction: Employing in silico models to predict absorption, distribution, metabolism, excretion, and toxicity profiles, helping to prioritize derivatives with favorable drug-like properties.

Table 2: Computational Techniques for this compound Research

| Technique | Application | Research Goal |

| Density Functional Theory (DFT) | Calculate electronic structure, dipole moment, chemical hardness/softness. researchgate.net | Predict molecular reactivity and stability. |

| Molecular Docking | Simulate binding of the compound to protein targets. nih.gov | Identify potential biological targets and predict binding poses. |

| Molecular Dynamics (MD) | Simulate the movement of the compound in a biological environment over time. nih.govnih.gov | Assess the stability of ligand-protein interactions and conformational changes. |

| MM/GBSA Calculations | Estimate binding free energy of a ligand to a protein. nih.gov | Quantify binding affinity and validate docking results. |

Unbiased Discovery of Novel Molecular Targets and Binding Partners

While research on related analogs has identified specific molecular targets, the full therapeutic potential of this compound remains to be explored. The structural motif is present in compounds that have been investigated as inhibitors of various enzymes and receptors.

For example, derivatives have shown potent inhibitory activity against xanthine oxidase (XO) and G protein-coupled receptor-35 (GPR35). nih.govnih.gov The introduction of a tetrazole group was found to significantly increase the potency of GPR35 agonists. nih.gov This suggests that this compound itself could be a promising starting point for developing modulators of these or other related targets.

Future research should employ unbiased screening methods to identify novel molecular targets. Techniques such as affinity chromatography, chemical proteomics, and high-throughput screening of diverse biological assays can reveal unexpected binding partners and new therapeutic opportunities. The use of dynamic mass redistribution (DMR) assays, a label-free technology, has proven effective in characterizing the activity of related compounds at their receptors and could be a valuable tool for these unbiased studies. nih.gov

Development of Multi-Targeting Approaches at the Molecular Level

The complexity of many diseases, such as cancer and neurodegenerative disorders, has fueled interest in multi-target drugs that can modulate several key pathways simultaneously. The this compound scaffold is well-suited for the design of such multi-targeting agents through strategies like pharmacophore merging. nih.gov

Research on benzamide-hydroxypyridinone hybrids for Alzheimer's disease demonstrated the successful fusion of a benzamide (B126) structure with an iron-chelating pharmacophore to create compounds with both monoamine oxidase B (MAO-B) inhibitory and metal-chelating properties. nih.gov Similarly, dual-tail approaches have been used with related sulfonamide structures to target multiple isoforms of carbonic anhydrase. nih.gov

Future efforts could involve designing derivatives of this compound that incorporate additional pharmacophoric elements. This could lead to the development of single molecules capable of, for example, inhibiting a key enzyme while simultaneously acting on a G protein-coupled receptor, offering a synergistic therapeutic effect.

Integration with Advanced Bioanalytical Techniques for Real-Time Mechanistic Studies

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Integrating advanced bioanalytical techniques can provide real-time insights into binding kinetics and mechanisms of action.

Kinetic analyses, such as the generation of Lineweaver-Burk plots from enzyme inhibition assays, can determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type), as was done for a related XO inhibitor. nih.gov For structural confirmation and analysis of interactions, standard spectroscopic methods such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) are essential. researchgate.netresearchgate.net

Emerging opportunities lie in the use of more sophisticated techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to precisely measure binding affinity (KD), kinetics (kon/koff), and the thermodynamic parameters of ligand-target interactions. These methods provide a more complete picture than simple endpoint assays and are invaluable for establishing structure-activity relationships (SAR).

Exploration of Covalent and Reversible Binding Modalities at Molecular Targets

Most drug candidates are designed to bind non-covalently and reversibly to their targets. However, there is growing interest in developing covalent inhibitors that can offer benefits such as prolonged duration of action and increased potency.

Current computational studies on related compounds have focused on non-covalent interactions, such as the key hydrogen bond formed between a tetrazole nitrogen and an asparagine residue in the active site of xanthine oxidase. nih.gov This highlights the importance of the tetrazole ring in mediating reversible binding.

An exciting future direction would be to explore the possibility of engineering covalent or reversible-covalent binding modalities into the this compound scaffold. This could be achieved by strategically introducing mildly electrophilic groups (warheads) onto the phenyl or benzoyl rings. These warheads would be designed to form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the target's binding site. This approach could lead to inhibitors with enhanced efficacy and a distinct pharmacological profile.

Q & A

Q. What high-throughput screening (HTS) strategies are effective for identifying derivatives with improved target selectivity?

- Library Design : Focus on substituents at the 3-position of benzamide (e.g., halogen, alkyl groups). Use combinatorial chemistry for rapid synthesis .

- Assay Platforms : Fluorescence polarization (FP) for binding affinity and thermal shift assays (TSA) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.